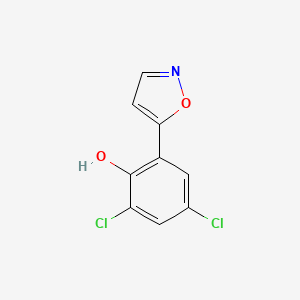

2,4-Dichloro-6-(5-isoxazolyl)phenol

Description

The exact mass of the compound 2,4-Dichloro-6-(5-isoxazolyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-6-(5-isoxazolyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(5-isoxazolyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTXPEMLVWSELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425285 | |

| Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-44-5 | |

| Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,4-Dichloro-6-(5-isoxazolyl)phenol" CAS number 288401-44-5

An In-depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5): A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5), a molecule positioned at the intersection of two pharmacologically significant chemical classes: substituted phenols and isoxazoles. While specific research on this compound is not extensively published, this document synthesizes available data on its physicochemical properties, safety profile, and the well-documented biological activities of its core moieties. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The dichlorinated phenol component introduces specific electronic and lipophilic characteristics that can critically influence molecular interactions, metabolic stability, and overall bioactivity. This guide offers insights into its potential as a chemical probe, a fragment for library synthesis, and a lead compound for drug discovery programs. We present a plausible synthetic route, methodologies for characterization, and outline potential avenues for future research for scientists and drug development professionals.

Part 1: Physicochemical and Safety Profile

Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its application in research. 2,4-Dichloro-6-(5-isoxazolyl)phenol is a solid at room temperature with a defined melting point, indicating a high degree of purity in its commercially available form.[4]

| Property | Value | Source(s) |

| CAS Number | 288401-44-5 | [4][5] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [4][5] |

| Molecular Weight | 230.05 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 177-180 °C | [4] |

| Purity (Typical) | ≥97% | [4][6] |

| SMILES | Oc1c(Cl)cc(Cl)cc1-c2ccno2 | [4] |

| InChI Key | NWTXPEMLVWSELN-UHFFFAOYSA-N | [4] |

Spectral Data Interpretation

While a specific public spectral database for this compound is not available, its structure can be unequivocally confirmed using standard analytical techniques. The synthesis of related isoxazole derivatives is routinely validated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

-

¹H NMR: Would be expected to show distinct aromatic proton signals for both the dichlorophenyl and isoxazole rings, as well as a characteristic signal for the phenolic hydroxyl proton.

-

¹³C NMR: Would reveal the full carbon framework, with shifts influenced by the electronegative chlorine, oxygen, and nitrogen atoms.

-

IR Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the phenol, C=C and C=N stretching of the aromatic rings, and C-Cl bonds.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and the isotopic pattern from the two chlorine atoms would be a definitive feature.

Safety and Handling

The toxicological profile of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dominated by the hazards associated with its dichlorophenol moiety and its classification as acutely toxic.

GHS Hazard Classification: [4]

-

Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)

Toxicological Insights: Phenol and its derivatives are protoplasmic poisons that can denature proteins and cause cell necrosis.[8] They are readily absorbed through the skin, ingestion, and inhalation.[8] The specific precursor, 2,4-dichlorophenol, is known to be corrosive to the skin and can cause severe eye damage.[9] Systemic exposure to phenols can lead to multisystem organ failure.[8]

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Have an emergency plan and appropriate spill cleanup materials readily available.

Part 2: The Isoxazole Core - A Privileged Scaffold in Medicinal Chemistry

Introduction to Isoxazoles

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[3][10] Its prevalence stems from its unique electronic properties, ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, and its role as a versatile synthetic intermediate.[10] The weak N-O bond also provides a potential site for metabolic cleavage or designed ring-opening reactions.[11]

Spectrum of Biological Activity

The isoxazole scaffold is associated with an exceptionally broad range of biological activities, making derivatives like 2,4-Dichloro-6-(5-isoxazolyl)phenol compelling candidates for screening campaigns.

-

Anticancer: Isoxazole derivatives have shown promise by inducing apoptosis in cancer cells and inhibiting key signaling pathways.[1][2][3]

-

Anti-inflammatory: A significant number of isoxazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[12]

-

Antimicrobial: The scaffold has been successfully incorporated into antibacterial and antifungal agents.[3][7]

-

Neuroprotective: Certain isoxazoles have demonstrated potential in models of neurodegenerative disorders.[1][2]

-

Other Activities: The list extends to antioxidant, analgesic, antidiabetic, and insecticidal properties.[3]

The causality behind this versatility lies in the isoxazole ring's ability to act as a bioisostere for other functional groups, its rigid structure which helps in orienting substituents towards biological targets, and its favorable pharmacokinetic properties.[10]

Part 3: The 2,4-Dichlorophenol Moiety - Modulator of Properties

Properties of Substituted Phenols

The 2,4-dichlorophenol portion of the molecule is not merely a passive anchor but an active contributor to the compound's overall profile. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites or receptors.

The two chlorine atoms exert a strong influence through their electronic and steric effects:

-

Increased Acidity: As electron-withdrawing groups, they lower the pKa of the phenolic proton, making it more acidic than phenol itself.

-

Enhanced Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.

-

Metabolic Blocking: A chlorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.

Toxicological Considerations

While conferring potentially useful properties, the dichlorophenol moiety also introduces significant toxicological risks that must be managed in a research setting and considered in any drug development program. As noted previously, 2,4-dichlorophenol is a known skin and eye irritant with moderate acute toxicity.[9] This inherent toxicity necessitates careful handling and suggests that any therapeutic application would require a wide therapeutic window where the desired pharmacological effect occurs at concentrations well below those causing cellular damage.

Part 4: Synthetic Strategy and Methodologies

Retrosynthetic Analysis

A logical approach to synthesizing 2,4-Dichloro-6-(5-isoxazolyl)phenol involves the formation of the isoxazole ring as a key step from a suitably functionalized dichlorophenol precursor. A well-established method for constructing 5-substituted isoxazoles is the cyclization of a chalcone (α,β-unsaturated ketone) with hydroxylamine.[7][13]

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the viability of the subsequent transformation.

Step 1: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone

-

Rationale: This step creates the core phenolic ketone required for the subsequent condensation. Friedel-Crafts acylation of 2,4-dichlorophenol is a standard method, though regioselectivity can be a challenge. An alternative is the direct chlorination of 2-hydroxyacetophenone.

-

Procedure (Example via Chlorination): a. Dissolve 1.0 equivalent of 2-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane). b. Cool the solution to 0-5 °C in an ice bath. c. Add 2.0-2.2 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS. e. Upon completion, quench the reaction by slowly pouring it into ice water. f. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 1-(2-Hydroxy-3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Rationale: This step forms the α,β-unsaturated ketone system (as an enaminone, a chalcone equivalent) necessary for reaction with hydroxylamine to form the isoxazole ring. Dimethylformamide dimethyl acetal (DMF-DMA) is an effective reagent for this transformation.

-

Procedure: a. To a solution of 2-hydroxy-3,5-dichloroacetophenone (1.0 eq) in an anhydrous solvent like toluene or xylene, add DMF-DMA (1.5 eq). b. Heat the mixture to reflux (e.g., 120-140 °C) for 8-12 hours, using a Dean-Stark trap if necessary to remove methanol. c. Monitor the reaction by TLC. d. Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which may be used directly in the next step or purified if necessary.

Step 3: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

-

Rationale: This is the key cyclization step. Hydroxylamine attacks the enaminone, leading to the formation of the stable, aromatic isoxazole ring.

-

Procedure: a. Dissolve the crude enaminone from the previous step in ethanol or acetic acid. b. Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (1.5 eq) in water or ethanol. c. Heat the mixture to reflux for 4-8 hours, monitoring by TLC. d. After cooling, concentrate the mixture and partition between water and ethyl acetate. e. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Workflow for Purification and Characterization

Caption: General workflow for synthesis validation.

Part 5: Potential Research Applications and Future Directions

As a Fragment or Building Block

With a molecular weight of 230.05 g/mol , this compound fits well within the "Rule of Three" for fragment-based drug discovery. It can be used as a starting point for generating a focused library of analogues. The phenolic hydroxyl provides a convenient handle for further chemical modification, allowing for the exploration of the surrounding chemical space to improve binding affinity and selectivity for a target.

Hypothesis-Driven Research Targets

Given the known bioactivities of the isoxazole core, several hypothesis-driven screening approaches are logical:

-

Oncology: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.

-

Inflammation: Test for inhibition of cyclooxygenase enzymes (COX-1/COX-2) or other key inflammatory mediators like TNF-α.

-

Infectious Disease: Evaluate antimicrobial activity against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[7]

In Silico Target Identification Workflow

Computational methods can prioritize experimental screening efforts by identifying potential biological targets.

Caption: In silico workflow for target hypothesis generation.

Part 6: Conclusion

2,4-Dichloro-6-(5-isoxazolyl)phenol is a chemical entity with significant, albeit largely unexplored, potential. It combines the pharmacologically validated isoxazole core with a dichlorophenol moiety that imparts distinct physicochemical properties. While its acute toxicity demands careful handling, these same features make it an intriguing candidate for targeted therapeutic development, particularly in oncology and infectious diseases where a degree of cytotoxicity can be advantageous. This guide provides the foundational knowledge—from synthesis and handling to the rationale for biological screening—for researchers to effectively utilize this compound as a tool or starting point in the pursuit of novel chemical biology probes and therapeutic agents.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPbqKEy8-BM2kbUf8PoxQEJvUsJQeCZwLuKwU61lRLMdSmrUuNLRE1ICQJtgPI6G4Ha-sI3YbQf3BVQZS6-ws65HeH1iZoZUb3FYxEqT4dxsm7RVlxnLfHLaEm2W0E10HodJt84MK1FO8O45WJv0qhBr3sZ-HUsZm_w-k=]

- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/382941295_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]

- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015848/]

- Biologically-active isoxazole-based drug molecules. ResearchGate. [URL: https://www.researchgate.net/publication/386616462_Biologically-active_isoxazole-based_drug_molecules]

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01777b]

- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/465461]

- Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Self-published. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOE8RlhPLe-uinkmqZQWP6fru9oM6bpzZgasQ2DTnmk-iyW9d9KjxF217mf9ukQvSonxh_NuWzgm84Cy_5jeHx3VGza4olPBjhvP2rkLOoT9oofWW0YMS1878NjIbTPIJJYwexhcWvdF77sChjdmA0fqVlLV6h8ZLfDLzLRf2UUgrGqglnilwOHcBUtxC3AxCtCXRwTH-JCLCScaiZQ==]

- A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [URL: https://www.researchgate.net/publication/369799271_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]

- The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269925/]

- Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]

- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: http://www.orientjchem.

- 2,4-dichloro-6-(5-isoxazolyl)phenol. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82035282_EN.htm]

- Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [URL: https://www.industrialchemicals.gov.

- Synthesis of 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-6-dichloro-4-4-5-dihydro-2-oxazolyl-phenol]

- Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. ResearchGate. [URL: https://www.researchgate.

- 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Research Scientific. [URL: https://researchscientific.com/products/2-4-dichloro-6-5-isoxazolyl-phenol-97]

- 2,4-Dichloro-6-(5-isoxazolyl)phenol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-dichloro-6-5-isoxazolyl-phenol-288401-44-5]

- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (Merck). [URL: https://www.merckmillipore.com/IN/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]

- 288401-44-5|2,4-Dichloro-6-(isoxazol-5-yl)phenol. BLDpharm. [URL: https://www.bldpharm.com/products/288401-44-5.html]

- Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0213]

- Oakwood Products, Inc. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/oakwood_products_inc-p8.html]

- MilliporeSigma. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/milliporesigma-p47.html]

- 2,6-dichlorophenol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0201]

- Phenol Toxicity. National Institutes of Health (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK560563/]

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2649]

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/338421003_Natural_Sources_and_Bioactivities_of_24-Di-Tert-Butylphenol_and_Its_Analogs]

- 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (merckmillipore.com). [URL: https://www.merckmillipore.com/MX/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,4-dichloro-6-(5-isoxazolyl)phenol [chemicalbook.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities forms the bedrock of innovation in drug discovery and materials science. 2,4-Dichloro-6-(5-isoxazolyl)phenol, a halogenated phenol derivative incorporating an isoxazole moiety, represents a class of compounds with significant potential, yet it remains sparsely documented in readily available literature. This guide is crafted to provide a comprehensive technical overview, synthesizing known data with field-proven insights and methodologies. It aims to serve as a foundational resource for researchers, enabling a thorough understanding of its physicochemical properties and providing a strategic framework for its synthesis and characterization. By elucidating both what is known and what requires empirical determination, this document is intended to accelerate research and development efforts involving this promising molecule.

Chemical Identity and Structure

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted aromatic compound featuring a phenol ring chlorinated at positions 2 and 4, with an isoxazole ring attached at position 6. The strategic placement of chloro groups and the nitrogen- and oxygen-containing heterocyclic isoxazole ring suggests a molecule with distinct electronic and conformational properties that are of interest in medicinal chemistry and material science.

The fundamental identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-6-(isoxazol-5-yl)phenol |

| CAS Number | 288401-44-5[1] |

| Molecular Formula | C₉H₅Cl₂NO₂[1] |

| Molecular Weight | 230.05 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)O)C2=CC=NO2 |

| InChI | InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H[1] |

| InChIKey | NWTXPEMLVWSELN-UHFFFAOYSA-N[1] |

Physicochemical Properties: Knowns and Estimations

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific endeavor, from designing a synthetic route to formulating a drug product. Below is a compilation of the available and estimated properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

| Property | Value | Source/Rationale |

| Physical Form | Solid[1] | As listed by chemical suppliers. |

| Melting Point | 177-180 °C[1] | Literature value from a chemical supplier. This relatively high melting point for a molecule of its size suggests a stable crystal lattice with significant intermolecular interactions. |

| Boiling Point | Not Experimentally Determined | Estimated to be >210 °C. This estimation is based on the boiling point of 2,4-dichlorophenol (210 °C). The addition of the isoxazole ring and the increase in molecular weight would likely elevate the boiling point further. |

| Solubility | Not Experimentally Determined | Expected to have low aqueous solubility and higher solubility in polar organic solvents. The phenol group can participate in hydrogen bonding, affording some aqueous solubility, but the dichlorinated phenyl ring and the isoxazole moiety contribute to its lipophilicity. Solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are predicted to be suitable for dissolution. |

| pKa | Not Experimentally Determined | Estimated to be in the range of 7-8. The pKa of phenol is approximately 9.9. The two electron-withdrawing chloro groups on the phenyl ring are expected to significantly increase the acidity of the phenolic proton, thus lowering the pKa. For comparison, the pKa of 2,4-dichlorophenol is approximately 7.9. |

| LogP (Octanol/Water Partition Coefficient) | 2.9 (Predicted)[2] | This predicted value indicates a moderate level of lipophilicity, suggesting the compound may have the potential for good membrane permeability. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The synthesis could logically proceed through the condensation of a substituted salicylaldehyde with hydroxylamine to form an oxime, followed by a cyclization reaction to construct the isoxazole ring.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dichloro-6-formylphenol is a logical starting material as it already contains the desired dichlorinated phenol core with a reactive aldehyde group for the subsequent cyclization.

-

Oxime Formation: The reaction of an aldehyde with hydroxylamine is a classic and high-yielding method for the formation of oximes, which are stable and readily isolable intermediates.

-

Cyclization to Isoxazole: The oxime can then undergo cyclization to form the isoxazole ring. This can often be achieved through various methods, including reaction with a suitable two-carbon synthon in the presence of a base or an oxidizing agent.

Expected Spectroscopic Data

The identity and purity of the synthesized 2,4-Dichloro-6-(5-isoxazolyl)phenol would be confirmed through a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (likely between 7.0 and 8.0 ppm) corresponding to the two protons on the dichlorinated phenyl ring.

-

Isoxazole Protons: Two doublets in the heteroaromatic region (likely between 6.5 and 9.0 ppm) corresponding to the two protons on the isoxazole ring.

-

Phenolic Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, but likely in the region of 9-11 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals for the carbons of the dichlorinated phenyl ring, with the carbon bearing the hydroxyl group expected at a downfield shift (around 150-160 ppm) and the carbons bonded to chlorine also shifted downfield.

-

Isoxazole Carbons: Two signals for the carbons of the isoxazole ring, with chemical shifts characteristic of this heterocycle (typically in the range of 100-170 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=C and C=N Stretching: A series of sharp to medium absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and isoxazole rings.

-

C-Cl Stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z 229, with a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, HCl, and cleavage of the isoxazole ring.

-

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for 2,4-Dichloro-6-(5-isoxazolyl)phenol, the following standard operating procedures are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls and calibration steps.

Determination of Melting Point

Protocol:

-

Sample Preparation: Ensure the sample of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

-

Calibration with standards is essential to correct for any instrumental bias.

Determination of Aqueous and Organic Solubility

Protocol (Shake-Flask Method):

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO). The presence of excess solid is critical to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 4 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analyze the diluted sample and calculate the concentration in the original supernatant.

-

-

Validation: Perform the experiment in triplicate for each solvent.

Causality Behind Experimental Choices:

-

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Ensuring an excess of solid is present guarantees that the solution is saturated at the given temperature.

-

HPLC-UV is a robust and sensitive method for quantifying the concentration of aromatic compounds. A calibration curve must be generated to ensure the accuracy of the measurements.

Determination of pKa

Sources

2,4-Dichloro-6-(5-isoxazolyl)phenol molecular structure and weight

An In-Depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol

Introduction

2,4-Dichloro-6-(5-isoxazolyl)phenol is a halogenated aromatic compound featuring a phenol core substituted with two chlorine atoms and an isoxazole ring. This unique combination of functional groups—a nucleophilic phenol, an electrophilically substituted benzene ring, and a five-membered heterocyclic isoxazole ring—makes it a molecule of significant interest in medicinal chemistry and materials science. Phenolic compounds are well-established pharmacophores, and the incorporation of a dichlorinated ring can modulate physicochemical properties such as lipophilicity and metabolic stability. The isoxazole moiety is a known bioisostere for various functional groups and is present in numerous approved pharmaceuticals, contributing to target binding and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-(5-isoxazolyl)phenol, detailing its molecular structure, physicochemical properties, plausible synthetic strategies, and the analytical methods required for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's chemistry.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2,4-Dichloro-6-(5-isoxazolyl)phenol are its molecular structure and the resultant physicochemical properties. The molecule consists of a central phenol ring. The hydroxyl group is at position 1. At positions 2 and 4, the ring is substituted with chlorine atoms. At position 6, it is attached to the 5-position of an isoxazole ring.

Structural Representation

The spatial arrangement and connectivity of atoms are critical for understanding the molecule's reactivity and interaction with biological targets.

Caption: 2D structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's identity and behavior. The following table summarizes the key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-(1,2-oxazol-5-yl)phenol | PubChemLite[1] |

| CAS Number | 288401-44-5 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₅Cl₂NO₂ | Sigma-Aldrich[2] |

| Molecular Weight | 230.05 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | 177-180 °C | Sigma-Aldrich[2] |

| SMILES | Oc1c(Cl)cc(Cl)cc1-c2ccno2 | Sigma-Aldrich[2] |

| InChI Key | NWTXPEMLVWSELN-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a dichlorinated phenol precursor with an isoxazole boronic acid or ester.

Sources

- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol in various solvents. Given the novelty of this specific compound and the absence of extensive published solubility data, this document focuses on establishing robust experimental protocols and providing the theoretical foundation necessary to interpret the resulting data.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of chemistry and pharmacology. For a compound like 2,4-Dichloro-6-(5-isoxazolyl)phenol, which incorporates a dichlorinated phenol and an isoxazole moiety, understanding its solubility profile is paramount for a variety of applications, including:

-

Drug Discovery and Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to challenging formulations and inadequate absorption in the body.

-

Chemical Synthesis and Process Chemistry: Knowledge of solubility is essential for reaction setup, purification (e.g., crystallization), and product formulation.

-

Analytical Method Development: Choosing appropriate solvents is crucial for techniques such as chromatography and spectroscopy.

This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Physicochemical Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

A foundational understanding of the compound's intrinsic properties is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 230.05 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 177-180 °C | Sigma-Aldrich[1] |

| Structure | ||

| Oc1c(Cl)cc(Cl)cc1-c2ccno2 | Sigma-Aldrich[1] |

Note: Additional properties such as pKa and logP would be valuable for a comprehensive solubility analysis and should be determined experimentally or through validated in silico models.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol, with its polar hydroxyl and isoxazole groups and its nonpolar dichlorinated benzene ring, suggests a nuanced solubility profile.

-

Polar Solvents (e.g., water, ethanol, methanol): The hydroxyl group can participate in hydrogen bonding with polar protic solvents, potentially leading to some degree of solubility. However, the bulky and nonpolar dichlorophenyl and isoxazole rings will likely limit aqueous solubility. Phenol itself is appreciably soluble in water, but the addition of two chlorine atoms is expected to decrease this.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions, which may favor the dissolution of the compound.

-

Nonpolar Solvents (e.g., hexane, toluene): The dichlorinated aromatic ring suggests that there may be some solubility in nonpolar solvents through van der Waals interactions.

Based on the structure and the general properties of phenolic compounds, it is anticipated that 2,4-Dichloro-6-(5-isoxazolyl)phenol will exhibit greater solubility in organic solvents compared to water.

Experimental Determination of Solubility

Accurate and reproducible experimental data is the cornerstone of understanding a compound's solubility. The following sections detail robust protocols for this purpose.

The Equilibrium Solubility (Shake-Flask) Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[3][4]

Materials and Equipment:

-

2,4-Dichloro-6-(5-isoxazolyl)phenol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator. A standard temperature is 25 °C (298.15 K), but other temperatures can be used depending on the research needs.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 2,4-Dichloro-6-(5-isoxazolyl)phenol of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

-

Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved.

-

Importance of Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. The time-to-equilibrium study validates that the system has reached a stable state.

-

Filtration is Non-Negotiable: Failure to remove all solid particles before analysis is a common source of error, leading to an overestimation of solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening (HTS)

For early-stage drug discovery, where rapid screening of multiple compounds or conditions is necessary, high-throughput methods are employed. These methods are generally faster but may provide kinetic rather than thermodynamic solubility.

Common HTS approaches include:

-

Turbidimetric Solubility Assay: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The onset of precipitation is detected by an increase in turbidity, which can be measured by light scattering or absorbance. While fast, the presence of a co-solvent (DMSO) can influence the solubility.[5]

-

Solvent Evaporation Method: The compound is dissolved in an organic solvent in a microplate well, the solvent is evaporated, and then the aqueous buffer is added. After an incubation period, the concentration in the supernatant is determined.

Caption: Conceptual Overview of High-Throughput Solubility Screening.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized format for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of 2,4-Dichloro-6-(5-isoxazolyl)phenol at 25 °C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | Polar Protic | Shake-Flask | ||

| Methanol | Polar Protic | Shake-Flask | ||

| Ethanol | Polar Protic | Shake-Flask | ||

| Acetone | Polar Aprotic | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Shake-Flask | ||

| Ethyl Acetate | Moderately Polar | Shake-Flask | ||

| Dichloromethane | Nonpolar | Shake-Flask | ||

| Toluene | Nonpolar | Shake-Flask | ||

| n-Hexane | Nonpolar | Shake-Flask |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol. By combining a solid theoretical understanding with rigorous experimental protocols like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing research and development involving this compound, from optimizing reaction conditions to formulating effective drug delivery systems.

References

-

Mota, F. L., et al. (2009). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Journal of Chemical & Engineering Data. (2023). Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro-6-nitro- (CAS 609-89-2). [Link]

-

Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

GlaxoSmithKline. (n.d.). High-Throughput Solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

CK-12 Foundation. (2026). Chemical Properties - Phenols. [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

-

ResearchGate. (n.d.). A New Technique for High-Throughput Solubility Assay. [Link]

-

United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/[Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,3-dichloro- (CAS 576-24-9). [Link]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol. This molecule, possessing both a halogenated phenol and an isoxazole moiety, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of these functional groups in pharmacologically active compounds. This document outlines a robust synthetic strategy via a 1,3-dipolar cycloaddition pathway, starting from commercially available precursors. Furthermore, it details the analytical methodologies crucial for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Significance

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Similarly, chlorinated phenols are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The combination of these two pharmacophores in 2,4-Dichloro-6-(5-isoxazolyl)phenol presents a unique molecular architecture with potential for diverse biological applications. This guide details a strategic approach to its synthesis and the rigorous characterization required to confirm its chemical identity and purity.

Proposed Synthetic Pathway: A 1,3-Dipolar Cycloaddition Approach

The synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol can be efficiently achieved through a 1,3-dipolar cycloaddition reaction.[2][3] This powerful and versatile reaction allows for the construction of the five-membered isoxazole ring with high regioselectivity. The proposed synthetic route, outlined below, commences with the readily available 3,5-dichloro-2-hydroxybenzaldehyde.

Caption: Proposed synthetic pathway for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Rationale for the Synthetic Strategy

The choice of a 1,3-dipolar cycloaddition is predicated on its reliability and modularity in constructing isoxazole rings.[2] Starting with 3,5-dichloro-2-hydroxybenzaldehyde provides the core dichlorophenol structure. The conversion of the aldehyde to an oxime is a standard and high-yielding transformation.[4] The subsequent in-situ generation of the nitrile oxide from the oxime using an oxidizing agent like N-chlorosuccinimide (NCS) followed by dehydrochlorination with a base such as triethylamine (TEA) is a well-established method to avoid the isolation of the potentially unstable nitrile oxide intermediate.[5] The final cycloaddition with acetylene gas as the dipolarophile directly furnishes the desired 5-substituted isoxazole ring.[6]

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials. 2,4-Dichlorophenol and its derivatives are toxic and corrosive.[7] Hydroxylamine hydrochloride is a potential skin sensitizer and harmful if swallowed.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde oxime

-

To a solution of 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol (10 mL/g of aldehyde) in a round-bottom flask equipped with a reflux condenser, add hydroxylamine hydrochloride (1.2 eq).

-

To this suspension, add pyridine (2.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3,5-dichloro-2-hydroxybenzaldehyde oxime. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

-

In a three-necked round-bottom flask fitted with a dropping funnel, a gas inlet, and a magnetic stirrer, dissolve the 3,5-dichloro-2-hydroxybenzaldehyde oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition of NCS is complete, add a solution of triethylamine (TEA) (1.2 eq) in anhydrous THF dropwise over 30 minutes. The formation of the hydroximoyl chloride intermediate and its subsequent conversion to the nitrile oxide will occur in situ.

-

Once the TEA addition is complete, bubble acetylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC for the disappearance of the oxime.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenol ring and the isoxazole ring, as well as a signal for the phenolic hydroxyl group.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~9.0 - 10.0 | s (broad) | 1H | Phenolic -OH | | ~8.30 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-3 | | ~7.50 | d, J ≈ 2.5 Hz | 1H | Aromatic H-3' or H-5' | | ~7.20 | d, J ≈ 2.5 Hz | 1H | Aromatic H-3' or H-5' | | ~6.50 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-4 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. The broadness of the phenolic proton signal is due to hydrogen bonding and exchange. The aromatic protons on the dichlorophenol ring are expected to appear as doublets with a small meta-coupling constant. The protons on the isoxazole ring will also appear as doublets with a characteristic coupling constant.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~160 - 170 | Isoxazole C-5 | | ~150 - 155 | Isoxazole C-3 | | ~150 - 155 | Aromatic C-OH | | ~130 - 135 | Aromatic C-Cl | | ~125 - 130 | Aromatic C-H | | ~120 - 125 | Aromatic C-Isoxazole | | ~115 - 120 | Aromatic C-H | | ~100 - 105 | Isoxazole C-4 |

Note: The assignments are predictive and should be confirmed by 2D NMR experiments such as HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

| Predicted FTIR Data (KBr pellet, cm⁻¹) | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | Description | | 3200 - 3500 | O-H stretch | Broad, characteristic of a phenolic hydroxyl group | | 3100 - 3150 | C-H stretch | Aromatic and isoxazole C-H | | 1600 - 1620 | C=N stretch | Isoxazole ring | | 1450 - 1580 | C=C stretch | Aromatic and isoxazole rings | | 1200 - 1300 | C-O stretch | Phenolic C-O | | 1000 - 1100 | C-Cl stretch | Aryl-chloride bonds | | 800 - 900 | C-H bend | Out-of-plane bending for substituted aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] For 2,4-Dichloro-6-(5-isoxazolyl)phenol (Molecular Formula: C₉H₅Cl₂NO₂), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) in an approximate ratio of 9:6:1.

| Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | m/z | Fragment Ion | Interpretation | | 229/231/233 | [M]⁺ | Molecular ion peak showing the isotopic pattern for two chlorine atoms. | | 194/196/198 | [M - Cl]⁺ | Loss of a chlorine atom. | | 166/168 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide. | | 138 | [M - Cl - CO - HCN]⁺ | Further fragmentation of the isoxazole ring. |

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The proposed synthetic route, utilizing a 1,3-dipolar cycloaddition, offers a reliable and efficient method for the construction of this novel molecule. The comprehensive characterization protocol, employing NMR, FTIR, and Mass Spectrometry, provides the necessary tools for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.

References

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

YouTube. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed Central. [Link]

-

ResearchGate. (n.d.). (a) Investigation of 1,3-dipolar cycloaddition of acetylene d with... Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Chemical Science Review and Letters. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. chesci.com [chesci.com]

- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. questar-ny.newlook.safeschoolssds.com [questar-ny.newlook.safeschoolssds.com]

- 9. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Quality Specifications of 2,4-Dichloro-6-(5-isoxazolyl)phenol

This in-depth technical guide provides a comprehensive overview of the critical quality attributes and purity specifications for 2,4-Dichloro-6-(5-isoxazolyl)phenol, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into ensuring the quality and consistency of this compound for its intended applications.

Introduction: The Significance of Quality Control for 2,4-Dichloro-6-(5-isoxazolyl)phenol

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted phenol derivative containing a reactive isoxazole moiety. Its structural features make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The purity and impurity profile of such an intermediate are of paramount importance, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A well-defined set of quality specifications and validated analytical methods are therefore essential to guarantee batch-to-batch consistency and to comply with regulatory expectations.

This guide will delineate the key physicochemical properties, establish robust quality specifications based on International Council for Harmonisation (ICH) guidelines, propose a detailed analytical methodology for purity determination and impurity profiling, and discuss potential process-related impurities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol is the foundation of its quality control. These properties are critical for the development of analytical methods and for predicting its behavior in subsequent synthetic steps.

| Property | Value | Source |

| Chemical Name | 2,4-Dichloro-6-(5-isoxazolyl)phenol | [1] |

| CAS Number | 288401-44-5 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [1] |

| Molecular Weight | 230.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 177-180 °C | [1] |

| Purity (typical) | ≥ 97% | [1] |

Quality Specifications: A Framework for Purity and Impurity Control

The quality of 2,4-Dichloro-6-(5-isoxazolyl)phenol should be controlled by a set of specifications that define its identity, purity, and the acceptable limits for impurities. These specifications are guided by the principles outlined in the ICH Q3A(R2) guideline on impurities in new drug substances.[2][3]

Identification

Positive identification is the first step in quality control. A combination of techniques should be employed to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should be concordant with that of a qualified reference standard.

-

High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the reference standard.

Assay and Purity

The purity of 2,4-Dichloro-6-(5-isoxazolyl)phenol is a critical parameter. A validated, stability-indicating HPLC method is the preferred technique for its determination.

-

Assay (by HPLC): 98.0% to 102.0% (on as-is basis).

-

Purity (by HPLC): Not less than 97.0%.

Impurity Profiling

The control of impurities is arguably the most critical aspect of quality control for a pharmaceutical intermediate. Impurities can be classified as organic, inorganic, and residual solvents.[4]

Organic Impurities: These can arise from the manufacturing process (process-related impurities) or from the degradation of the substance.

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

Table of Potential Organic Impurities:

| Impurity Name | Classification | Likely Origin | Control Strategy |

| 2,4-Dichlorophenol | Starting Material | Incomplete reaction | Limit in specification |

| Isoxazole | Starting Material | Incomplete reaction | Limit in specification |

| Monochloro-6-(5-isoxazolyl)phenol isomers | Under-chlorination | Process-related by-product | Limit in specification |

| Trichloro-6-(5-isoxazolyl)phenol isomers | Over-chlorination | Process-related by-product | Limit in specification |

| Unidentified Impurity at RRT 'x' | Unidentified | Process or Degradation | Report, identify, and qualify if above threshold |

Inorganic Impurities:

-

Residue on Ignition/Sulphated Ash: Not more than 0.1%. This test controls for the total amount of inorganic impurities.

-

Heavy Metals: Not more than 10 ppm.

Residual Solvents:

The acceptable limits for residual solvents are governed by ICH Q3C guidelines. The specific solvents used in the final purification step of the synthesis will dictate which solvents need to be tested for.

Analytical Methodologies: A Self-Validating System

A robust analytical method is the cornerstone of reliable quality control. The following proposed HPLC method is based on established principles for the analysis of phenolic compounds and is designed to be stability-indicating.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed to separate 2,4-Dichloro-6-(5-isoxazolyl)phenol from its potential process-related impurities and degradation products. The principles of this method are in alignment with the general chapters on liquid chromatography of the United States Pharmacopeia (USP <621>) and the European Pharmacopoeia (Ph. Eur. 2.2.29).[8][9][10][11]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

System Suitability:

To ensure the validity of the analytical results, a system suitability solution containing 2,4-Dichloro-6-(5-isoxazolyl)phenol and a known impurity (e.g., 2,4-Dichlorophenol) should be injected. The system is suitable for use if the following criteria are met:

-

Tailing Factor (Asymmetry Factor) for the main peak: Not more than 2.0.

-

Theoretical Plates for the main peak: Not less than 2000.

-

Resolution between the main peak and the known impurity peak: Not less than 2.0.

-

Relative Standard Deviation (RSD) for replicate injections of the standard: Not more than 2.0%.

Experimental Protocol:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a concentration similar to the standard preparation.

-

Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.

-

Calculation: Calculate the percentage of 2,4-Dichloro-6-(5-isoxazolyl)phenol and the percentage of each impurity using the area normalization method or by comparison to a reference standard of the impurity if available.

Quality Control Workflow

The following diagram illustrates a comprehensive workflow for the quality control of 2,4-Dichloro-6-(5-isoxazolyl)phenol, ensuring a systematic and thorough evaluation of each batch.

Sources

- 1. 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5 [sigmaaldrich.com]

- 2. database.ich.org [database.ich.org]

- 3. jpionline.org [jpionline.org]

- 4. ikev.org [ikev.org]

- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. usp.org [usp.org]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

- 11. dsdpanalytics.com [dsdpanalytics.com]

The Emerging Therapeutic Potential of Isoxazolylphenols: A Technical Guide to Their Biological Activities

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led researchers down many synthetic avenues. Among the heterocyclic compounds that have garnered significant attention, the isoxazole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1] The fusion of this versatile heterocycle with a phenol moiety gives rise to isoxazolylphenols, a class of compounds with intriguing and diverse biological potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of isoxazolylphenol compounds. By delving into the causality behind experimental choices and providing self-validating protocols, we endeavor to equip our readers with the knowledge to explore and unlock the full therapeutic potential of this promising class of molecules.

Synthesis of Isoxazolylphenols: A Strategic Approach

The synthesis of isoxazolylphenols can be strategically achieved through a multi-step process that often begins with the formation of a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the construction of the isoxazole ring.[2]

A general and effective method involves the Claisen-Schmidt condensation of a hydroxyacetophenone with an aromatic aldehyde to yield a hydroxyphenyl-containing chalcone. This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride to form the final isoxazolylphenol compound.[3]

General Synthesis Workflow

The synthesis can be visualized as a two-step process:

Caption: General workflow for the synthesis of isoxazolylphenols.

Detailed Experimental Protocol: Synthesis of 4-(5-phenylisoxazol-3-yl)phenol

This protocol provides a step-by-step method for the synthesis of a representative isoxazolylphenol compound.[2]

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 4-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 25 mL of ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide (0.02 mol) to the mixture while stirring continuously.

-

Continue stirring the reaction mixture at room temperature for 12 hours, during which a solid precipitate (the chalcone) will form.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

-

Recrystallize the crude chalcone from ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of 4-(5-phenylisoxazol-3-yl)phenol

-

In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in 25 mL of ethanol.

-

Add hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

A solid precipitate of 4-(5-phenylisoxazol-3-yl)phenol will form.

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent like acetone to obtain the pure isoxazolylphenol.

-

Characterize the final compound using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth.[4] The incorporation of a phenol group can further enhance this activity, potentially through increased hydrogen bonding interactions with biological targets.

Mechanism of Action

Isoxazolylphenol compounds can exert their anticancer effects through multiple pathways, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anticancer drugs.[4]

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases.[4]

-

Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[5]

-

Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a chaperone protein that stabilizes many oncoproteins, and its inhibition can lead to their degradation.[6]

Caption: Potential anticancer mechanisms of isoxazolylphenols.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of some isoxazole derivatives against various cancer cell lines. While specific data for isoxazolylphenols is emerging, this provides a context for their potential.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | PC-3 (Prostate) | Not specified, but potent | [5] |

| Compound 2 | MCF-7 (Breast) | 7.72 | [7] |

| Compound 3 | HT-29 (Colon) | 4.82 | [7] |

| Compound 4 | HeLa (Cervical) | Not specified, but potent | [6] |

| Compound 5 | Hep3B (Liver) | 5.96 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[8][9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazolylphenol compounds and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade